(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride
CAS No.: 1269478-85-4
Cat. No.: VC0174975
Molecular Formula: C10H15ClFN
Molecular Weight: 203.685
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269478-85-4 |
|---|---|
| Molecular Formula | C10H15ClFN |
| Molecular Weight | 203.685 |
| IUPAC Name | (1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | OSTHHMQMMDZLCD-PPHPATTJSA-N |
| SMILES | CCCC(C1=CC=C(C=C1)F)N.Cl |
Introduction
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the CAS number 1269478-85-4. It is a hydrochloride salt of the amine (S)-1-(4-fluorophenyl)butan-1-amine, which is a chiral molecule due to the presence of a stereocenter. This compound has been studied for its potential applications in pharmaceutical research, particularly in the development of drugs that interact with neurotransmitter systems.
Synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine Hydrochloride
The synthesis of this compound typically involves a reductive amination reaction. The starting materials are 4-fluorobenzaldehyde and butylamine. The reaction proceeds as follows:
-
Formation of Intermediate: 4-Fluorobenzaldehyde undergoes reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form (S)-1-(4-fluorophenyl)butan-1-amine.
-
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Reductive Amination | 4-Fluorobenzaldehyde, Butylamine, Sodium Triacetoxyborohydride |
| 2 | Hydrochloride Salt Formation | Hydrochloric Acid |
Chemical Reactions and Applications
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These reactions are significant for modifying the compound to produce derivatives with different properties.
Chemical Reactions
-
Oxidation: The amine group can be oxidized to form imines or nitriles.
-
Reduction: The compound can be reduced to form secondary or tertiary amines.
-
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Applications
-
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
-
Biology: Studied for its effects on biological systems, particularly neurotransmitter pathways.
-
Medicine: Potential precursor for antidepressant drugs due to structural similarity to known antidepressants.
Biochemical Interactions
-
Enzyme Inhibition: Inhibits monoamine oxidase enzymes.
-
Neurotransmitter Modulation: Affects dopamine and serotonin pathways.
Cellular Effects
-
Cell Signaling: Modulates cell signaling pathways related to neurotransmitters.
-
Gene Expression: Influences gene expression and cellular metabolism.
Research Findings and Potential Therapeutic Uses
Research on (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride focuses on its potential therapeutic effects in treating depression due to its interaction with neurotransmitter systems. The compound's ability to modulate mood and behavior makes it a candidate for further investigation in psychiatric disorders.
Therapeutic Potential
-
Depression Treatment: Potential as a precursor for antidepressant drugs.
-
Neurotransmitter Regulation: May help regulate neurotransmitter levels in the brain.
Comparison with Similar Compounds
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride can be compared with other structurally related compounds, such as 1-(4-Fluorophenyl)butan-2-amine hydrochloride and 1-(4-Fluorophenyl)propan-2-amine hydrochloride. These compounds differ in the position of the amine group or the length of the carbon chain, which can affect their biological activity.
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)butan-2-amine hydrochloride | Amine group position | Different biological activity due to structural variation |
| 1-(4-Fluorophenyl)propan-2-amine hydrochloride | Shorter carbon chain | May exhibit distinct pharmacokinetic properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume